2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is an organic compound characterized by its unique structure, which includes multiple methyl groups and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with prop-2-en-1-yl groups under controlled conditions. The reaction may require the use of a base to deprotonate the precursor, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,8,8-Tetramethyl-4-(prop-1-en-2-yl)nonane-3,7-dione
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its multiple methyl groups and prop-2-en-1-yl substituent differentiate it from other similar compounds, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
52056-67-4 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2,2,8,8-tetramethyl-4-prop-2-enylnonane-3,7-dione |
InChI |
InChI=1S/C16H28O2/c1-8-9-12(14(18)16(5,6)7)10-11-13(17)15(2,3)4/h8,12H,1,9-11H2,2-7H3 |
InChI Key |
AITMIDYEMASLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC(CC=C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.